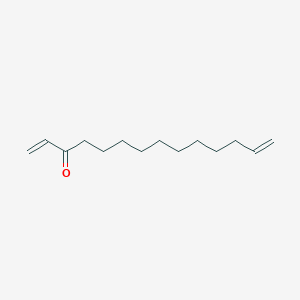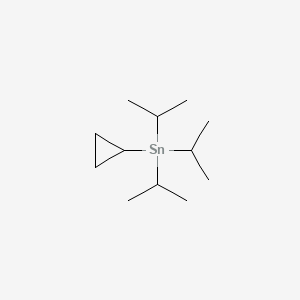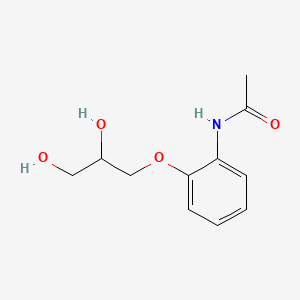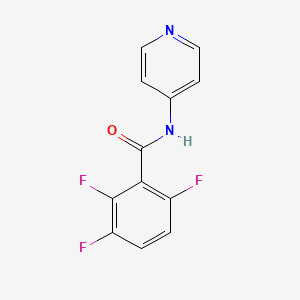
trans-1-Neryl-4-piperonylpiperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine is a complex organic compound that features a piperazine ring substituted with a 3,7-dimethyl-2,6-octadienyl group and a 1,3-benzodioxol-5-ylmethyl group
準備方法
The synthesis of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes.
Substitution reactions: The piperazine ring is then substituted with the 3,7-dimethyl-2,6-octadienyl group and the 1,3-benzodioxol-5-ylmethyl group through nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of continuous flow reactors and automated synthesis platforms to enhance yield and efficiency.
化学反応の分析
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes present in the molecule to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring or the benzodioxole moiety.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.
科学的研究の応用
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors and enzymes.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its effects on cellular processes and its potential as a biochemical tool for studying signal transduction pathways.
作用機序
The mechanism of action of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, altering neuronal communication and affecting physiological responses.
類似化合物との比較
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine can be compared with similar compounds such as:
1-[(2E)-3,7-dimethyl-2,6-octadienyl]-7-methoxy-6-methyl-9H-carbazol-2-ol: This compound shares the 3,7-dimethyl-2,6-octadienyl group but differs in the core structure, featuring a carbazole moiety instead of a piperazine ring.
1,3-Benzenediol, 2-[(2E)-3,7-dimethyl-2,6-octadienyl]-5-methyl-: This compound has a similar 3,7-dimethyl-2,6-octadienyl group but is based on a benzenediol structure.
The uniqueness of 1-[(2E)-3,7-dimethyl-2,6-octadienyl]-4-[(1,3-benzodioxol-5-yl)methyl]piperazine lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.
特性
CAS番号 |
55436-44-7 |
|---|---|
分子式 |
C22H32N2O2 |
分子量 |
356.5 g/mol |
IUPAC名 |
1-(1,3-benzodioxol-5-ylmethyl)-4-[(2E)-3,7-dimethylocta-2,6-dienyl]piperazine |
InChI |
InChI=1S/C22H32N2O2/c1-18(2)5-4-6-19(3)9-10-23-11-13-24(14-12-23)16-20-7-8-21-22(15-20)26-17-25-21/h5,7-9,15H,4,6,10-14,16-17H2,1-3H3/b19-9+ |
InChIキー |
PNLNRIWUGZICBX-DJKKODMXSA-N |
異性体SMILES |
CC(=CCC/C(=C/CN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)/C)C |
正規SMILES |
CC(=CCCC(=CCN1CCN(CC1)CC2=CC3=C(C=C2)OCO3)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Thiabicyclo[3.2.1]oct-3-ene, 4,7,7-trimethyl-](/img/structure/B13961222.png)
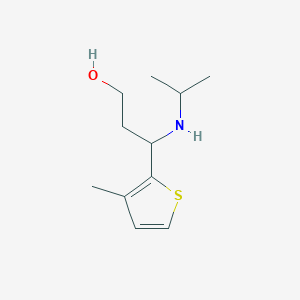
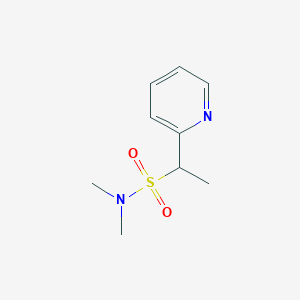
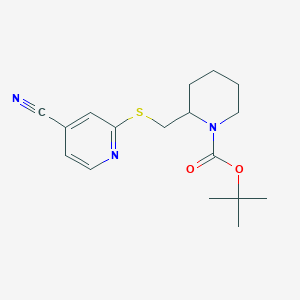
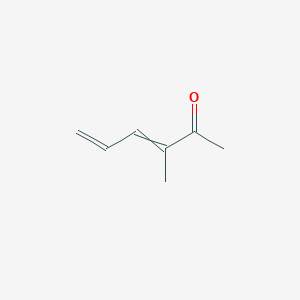
![6-(Chloromethyl)-3-oxatricyclo[3.2.1.02,4]octane](/img/structure/B13961243.png)

